![molecular formula C11H26N2O4Si B14184164 N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea CAS No. 905919-97-3](/img/structure/B14184164.png)
N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a urea moiety linked to a trimethoxysilyl group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea typically involves the reaction of N,N-dipropan-2-ylurea with a trimethoxysilyl-containing reagent. One common method is the reaction of N,N-dipropan-2-ylurea with trimethoxysilylchloromethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acidic or basic solutions.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires suitable electrophiles and may be facilitated by the presence of a base.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and hybrid materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and reagents for organic synthesis.
Biology: Investigated for its potential as a biocompatible material for drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions can result in the formation of polymeric structures that can interact with biological molecules and cellular components. The urea moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
相似化合物的比较
Similar Compounds
N,N-Diisopropylurea: Similar structure but lacks the trimethoxysilyl group.
N,N-Dimethyl-N’-[(trimethoxysilyl)methyl]urea: Similar structure but with different alkyl groups on the urea moiety.
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: Similar structure but with triethoxysilyl group instead of trimethoxysilyl group.
Uniqueness
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is unique due to the presence of both the urea and trimethoxysilyl groups. This combination imparts unique properties, such as the ability to form stable siloxane bonds and participate in various chemical reactions. The trimethoxysilyl group also enhances the compound’s solubility and reactivity, making it a versatile reagent in various applications.
属性
CAS 编号 |
905919-97-3 |
|---|---|
分子式 |
C11H26N2O4Si |
分子量 |
278.42 g/mol |
IUPAC 名称 |
1,1-di(propan-2-yl)-3-(trimethoxysilylmethyl)urea |
InChI |
InChI=1S/C11H26N2O4Si/c1-9(2)13(10(3)4)11(14)12-8-18(15-5,16-6)17-7/h9-10H,8H2,1-7H3,(H,12,14) |
InChI 键 |
VXJGFUCEFFZGGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)NC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


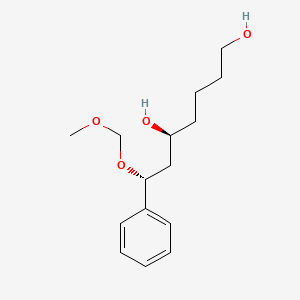

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
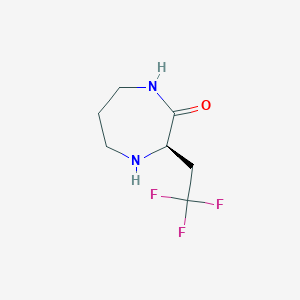
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
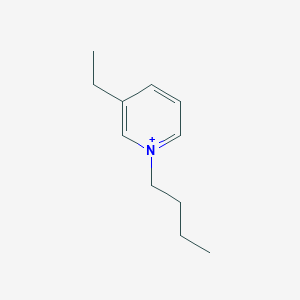
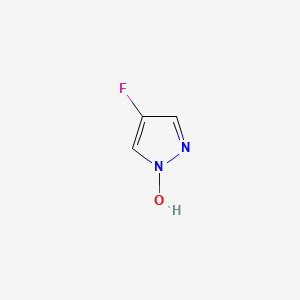
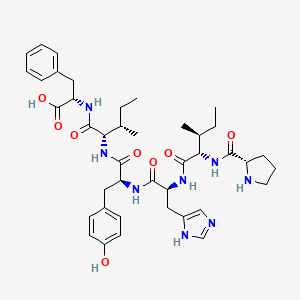
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
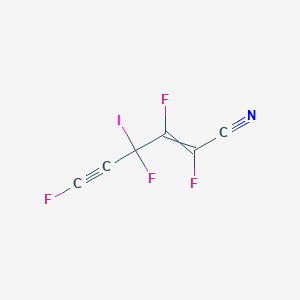
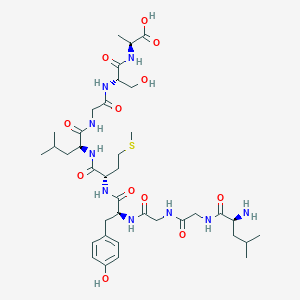
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
